molecular formula C23H29ClN2O2 B10796397 N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide

N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide

Cat. No.: B10796397
M. Wt: 400.9 g/mol
InChI Key: SQSMBCLFXHSESJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a propanamide backbone linked to a piperidin-4-yl group substituted with a [1-(4-chlorophenyl)cyclobutyl]methyl moiety and a furan-2-yl substituent. The 4-chlorophenyl and cyclobutyl groups may enhance lipophilicity and receptor binding, while the furan ring could influence metabolic stability or selectivity .

Properties

Molecular Formula

C23H29ClN2O2

Molecular Weight

400.9 g/mol

IUPAC Name

N-[1-[[1-(4-chlorophenyl)cyclobutyl]methyl]piperidin-4-yl]-3-(furan-2-yl)propanamide

InChI

InChI=1S/C23H29ClN2O2/c24-19-6-4-18(5-7-19)23(12-2-13-23)17-26-14-10-20(11-15-26)25-22(27)9-8-21-3-1-16-28-21/h1,3-7,16,20H,2,8-15,17H2,(H,25,27)

InChI Key

SQSMBCLFXHSESJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN2CCC(CC2)NC(=O)CCC3=CC=CO3)C4=CC=C(C=C4)Cl

Origin of Product

United States

Comparison with Similar Compounds

Fentanyl Analogs

Fentanyl derivatives share a piperidin-4-yl-propanamide core but differ in substituents. Key examples include:

Compound Name Structural Features Pharmacological Target Source
N-(4-chlorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (4Cl-iBF) 4-chlorophenyl, 2-phenylethyl-piperidine, methyl-propanamide μ-opioid receptor
Target Compound 4-chlorophenyl-cyclobutylmethyl-piperidine, furan-2-yl-propanamide Hypothesized: Opioid/CB1
  • The furan-2-yl substituent may confer distinct metabolic pathways compared to methyl or halogenated groups in analogs like 4Cl-iBF .

CB1 Receptor Antagonists

Piperidine-based CB1 antagonists () share structural motifs but target cannabinoid receptors:

Compound Name (from ) Substituents Yield Activity (CB1 Antagonism) Source
Compound 10 Cyclohexylacetamide >99% High
Compound 12 Cyclopentanecarboxamide 86% Moderate
Target Compound Furan-2-yl-propanamide Unreported
  • Key Differences :
    • The target compound’s furan-propanamide group diverges from the cycloalkylacetamide substituents in CB1 antagonists, suggesting differing receptor interactions .
    • The 4-chlorophenyl-cyclobutyl group may enhance CNS penetration compared to purely aliphatic substituents in CB1 antagonists .

Piperidin-4-yl Propanamide Derivatives with Heterocyclic Substituents

highlights compounds with furan or thiophene groups:

Compound Name (from ) Substituents Molecular Weight Source
N-[(furan-2-yl)methyl]-3-[1-(2-methylbenzoyl)piperidin-4-yl]propanamide Furan-methyl, 2-methylbenzoyl-piperidine 354.45
Target Compound Furan-2-yl, 4-chlorophenyl-cyclobutylmethyl-piperidine ~438.9 (calc.)
  • Key Differences: The target compound’s cyclobutylmethyl group replaces the benzoyl group in compounds, likely altering pharmacokinetic profiles . The 4-chlorophenyl group may increase receptor binding affinity compared to non-halogenated analogs .

Research Implications and Data Gaps

  • Pharmacological Data: No direct activity data for the target compound exists in the provided evidence. Testing against opioid (μ, κ) and CB1 receptors is recommended.
  • Metabolic Stability : The furan ring may undergo oxidative metabolism, unlike halogenated analogs (e.g., 4Cl-iBF), necessitating in vitro assays .
  • Synthetic Feasibility : High-yield methods for similar piperidin-4-yl-propanamides (e.g., >99% in ) suggest viable routes for synthesizing the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.